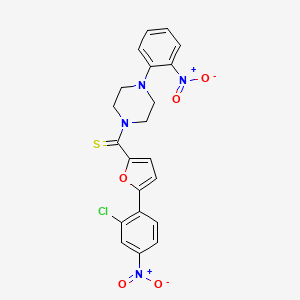
(5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C21H17ClN4O5S and its molecular weight is 472.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5-(2-Chloro-4-nitrophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing information from various research studies and databases to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C17H16ClN3O3S with a molecular weight of approximately 367.84 g/mol. The structure features a furan ring, piperazine moiety, and multiple nitro and chloro substituents, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing similar structural motifs exhibit notable antimicrobial properties. For instance, studies on related piperazine derivatives have shown effectiveness against various bacterial strains, including Bacillus cereus and Clostridium perfringens . The mechanism often involves inhibition of protein and DNA synthesis, which is crucial for bacterial growth and replication.
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Similar furan and piperazine derivatives have been investigated for their ability to induce apoptosis in cancer cells. For example, compounds with furan rings have been noted to interact with DNA, leading to cytotoxic effects in cancer cell lines .
Enzyme Inhibition
The presence of nitro groups in the compound may enhance its ability to act as an enzyme inhibitor. Research has shown that nitro-substituted compounds can interfere with enzyme activity by modifying active sites or competing with substrate binding . This mechanism could be pivotal in developing therapeutic agents targeting specific enzymes involved in disease pathways.
Biological Activity Summary Table
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of piperazine derivatives, it was found that compounds structurally similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study employed a series of assays to evaluate minimum inhibitory concentrations (MICs), revealing that the compound inhibited bacterial growth at low concentrations.
Case Study 2: Anticancer Activity
Another research project focused on the anticancer potential of furan-based compounds. The findings indicated that derivatives similar to the target compound were effective in reducing cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This suggests that further exploration into this compound could yield promising results for cancer therapy.
Propiedades
IUPAC Name |
[5-(2-chloro-4-nitrophenyl)furan-2-yl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O5S/c22-16-13-14(25(27)28)5-6-15(16)19-7-8-20(31-19)21(32)24-11-9-23(10-12-24)17-3-1-2-4-18(17)26(29)30/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEPLWZNGAQGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














